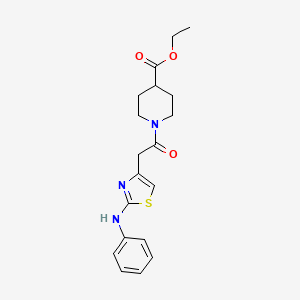

Ethyl 1-(2-(2-(phenylamino)thiazol-4-yl)acetyl)piperidine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Ethyl 1-(2-(2-(phenylamino)thiazol-4-yl)acetyl)piperidine-4-carboxylate” is a chemical compound that contains a thiazole ring. Thiazoles are important heterocyclics exhibiting various biological activities . The compound also contains a piperidine ring, which is a common structure in many pharmaceuticals .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a facile pathway for the one-pot three-component synthesis of 3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-ones starting from ethyl-4-chloroacetoacetate has been reported . Another study describes the synthesis of 2,4-disubstituted arylthiazoles .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .Chemical Reactions Analysis

The chemical reactions of thiazole derivatives can be influenced by substituents at different positions on the thiazole ring . The presence of certain groups might enhance the cellular accumulation into the protozoa, as it is reported in the case of bacteria .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of “Ethyl 1-(2-(2-(phenylamino)thiazol-4-yl)acetyl)piperidine-4-carboxylate” would depend on its specific structure.Applications De Recherche Scientifique

CNS Activity

Piperidine derivatives are known to cross the blood-brain barrier and may exhibit central nervous system (CNS) activity. This compound could be explored for its potential effects on neurological disorders, possibly acting as a neuroprotective agent or in the treatment of neurodegenerative diseases.

Each of these applications leverages the unique chemical structure of Ethyl 1-(2-(2-(phenylamino)thiazol-4-yl)acetyl)piperidine-4-carboxylate, which contains both a thiazole ring known for its pharmacological activities and a piperidine ring, a common feature in many therapeutic drugs. The combination of these two moieties offers a multifaceted approach to treating various diseases, making it a valuable compound for further scientific research and drug development. The applications mentioned are based on the known activities of the compound’s structural analogs and the general pharmacological properties of the thiazole and piperidine moieties .

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The physicochemical properties of thiazole derivatives can be modified to improve their pharmacokinetic profile .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The physicochemical properties of thiazole derivatives can be modified to improve their stability and efficacy in different environments .

Propriétés

IUPAC Name |

ethyl 1-[2-(2-anilino-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c1-2-25-18(24)14-8-10-22(11-9-14)17(23)12-16-13-26-19(21-16)20-15-6-4-3-5-7-15/h3-7,13-14H,2,8-12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCSMLYBNADDEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)CC2=CSC(=N2)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,6,7-trimethyl-8-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2852436.png)

![N-[2-[[4-(Dimethylamino)phenyl]methyl]pyrazol-3-yl]-4-formylbenzamide](/img/structure/B2852439.png)

![3-methyl-2-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2852441.png)

![(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol](/img/structure/B2852443.png)

![N-(2-fluorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2852453.png)